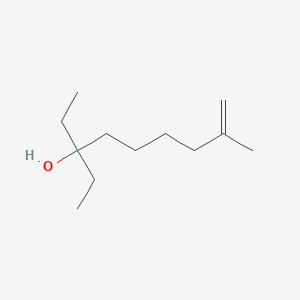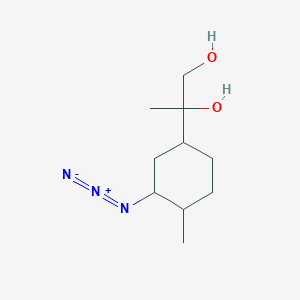
2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol is a chemical compound with a unique structure that includes an azido group, a methyl group, and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-azido-4-methylcyclohexanol.
Reaction with Epichlorohydrin: The starting material is reacted with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH) to form an epoxide intermediate.
Hydrolysis: The epoxide intermediate is then hydrolyzed using sulfuric acid (H2SO4) to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol functional group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Sodium azide (NaN3) can be used for azide substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various azide derivatives.
Scientific Research Applications
2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole rings.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethylhexyloxy)propane-1,2-diol: Similar in structure but with an ethylhexyloxy group instead of an azido group.
Metoprolol EP Impurity D: Contains a phenoxy group and is used in pharmaceutical applications.
Uniqueness
2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields such as bioconjugation and materials science .
Properties
CAS No. |
89951-90-6 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(3-azido-4-methylcyclohexyl)propane-1,2-diol |
InChI |
InChI=1S/C10H19N3O2/c1-7-3-4-8(10(2,15)6-14)5-9(7)12-13-11/h7-9,14-15H,3-6H2,1-2H3 |
InChI Key |
WCUYZEHCTFGQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1N=[N+]=[N-])C(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)
![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)

![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)
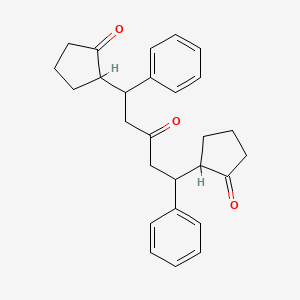
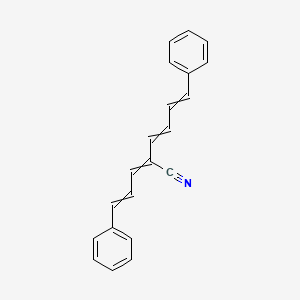
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
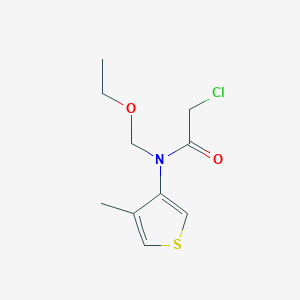
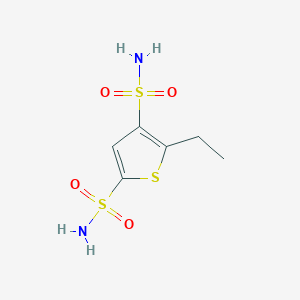
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
